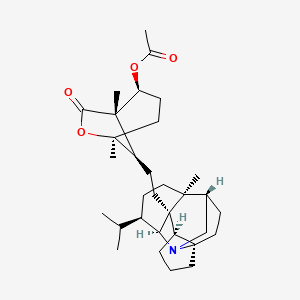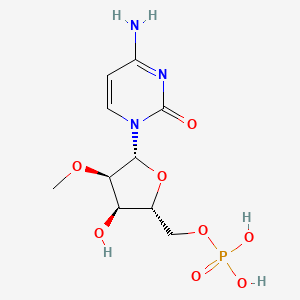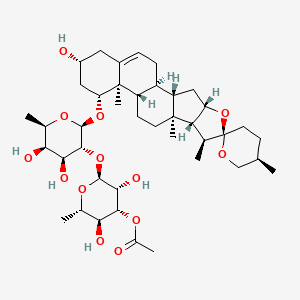
EPITAXOL, 2/'-(P)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EPITAXOL, also known as Paclitaxel, is a natural product and an effective anti-cancer drug used in treating several types of cancers, including breast, lung, ovarian, and pancreatic cancers .
Synthesis Analysis
The Baran Synthesis of Paclitaxel (Taxol®) has become a mainstay of cancer chemotherapy. Phil S. Baran of Scripps/La Jolla developed a two-stage route to 2, based on the preparation and oxidation of 1 .
Molecular Structure Analysis
The molecular formula of EPITAXOL is C47H51NO14 . The exact mass is 853.330933 . For more detailed structural analysis, techniques such as X-ray structure analysis of small molecules via post-orientation within porous crystals can be used .
Chemical Reactions Analysis
The chemical reactions of EPITAXOL are complex and involve various stages. For example, the manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .
Physical And Chemical Properties Analysis
The molecular weight of EPITAXOL is 853.906 . The density is 1.4±0.1 g/cm3, and the boiling point is 957.1±65.0 °C at 760 mmHg . For a more comprehensive analysis of its physical and chemical properties, various techniques can be used .
Applications De Recherche Scientifique
Cancer Treatment: Apoptosis and Autophagy Induction in Head and Neck Squamous Cell Carcinoma
7-Epitaxol: , a derivative of paclitaxel, has shown potential in cancer treatment, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC) . Research indicates that 7-Epitaxol can suppress cell viability by inducing cell cycle arrest. It has been observed to induce cell death, mitochondrial membrane potential, and chromatin condensation in oral squamous cell carcinoma (OSCC) cell lines. The compound also regulates proteins of extrinsic and intrinsic pathways, increases the activation of caspases 3, 8, 9, and PARP, and induces apoptosis and autophagy through the ERK1/2 signaling pathway .
Electronics: Epitaxial Growth of Transition Metal Dichalcogenides
The epitaxial growth of monolayer WSe2-MoS2 lateral p-n junctions with an atomically sharp interface has been achieved, which is significant for electronic applications. These two-dimensional transition metal dichalcogenides (TMDCs) exhibit high on-off current ratios and distinctive electro-optical properties, making them suitable for constructing monolayer p-n rectifying diodes, light-emitting diodes, photovoltaic devices, and bipolar junction transistors .
Electrochemical Applications: Design of Epitaxial Heterostructures
Advancements in the design of epitaxial heterostructures have been made for electrochemical applications. The synthesis strategies developed provide a fundamental understanding of how to create epitaxial interfaces between different components, which is crucial for the development of various electrochemical devices .
Mécanisme D'action
- Additionally, 7-Epitaxol induces autophagy, as evidenced by LC3-I/II expression and reduced p62 levels in cancer cells .
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of EPITAXOL, 2/'-(P)' involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the protection of functional groups, formation of key intermediates, and deprotection of functional groups to yield the final product.", "Starting Materials": [ "2-(4-bromophenyl)acetic acid", "3-hydroxybenzaldehyde", "methyl 3-aminocrotonate", "triethylamine", "p-toluenesulfonic acid", "sodium hydroxide", "acetic anhydride", "thionyl chloride", "methyl iodide", "sodium borohydride", "acetic acid", "methanol", "ethyl acetate", "dichloromethane", "hexanes" ], "Reaction": [ "Protection of 3-hydroxybenzaldehyde with acetic anhydride and triethylamine to form 3-acetoxybenzaldehyde", "Protection of 2-(4-bromophenyl)acetic acid with thionyl chloride to form 2-(4-bromophenyl)acetyl chloride", "Coupling of 3-acetoxybenzaldehyde and 2-(4-bromophenyl)acetyl chloride with p-toluenesulfonic acid as a catalyst to form 2-(4-bromophenyl)-3-(3-acetoxyphenyl)propanoic acid", "Reduction of 2-(4-bromophenyl)-3-(3-acetoxyphenyl)propanoic acid with sodium borohydride to form 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoic acid", "Protection of 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoic acid with methyl iodide and triethylamine to form 2-(4-bromophenyl)-3-(3-methoxyphenyl)propanoic acid", "Conversion of 2-(4-bromophenyl)-3-(3-methoxyphenyl)propanoic acid to methyl 2-(4-bromophenyl)-3-(3-methoxyphenyl)propanoate with methanol and p-toluenesulfonic acid as a catalyst", "Conversion of methyl 2-(4-bromophenyl)-3-(3-methoxyphenyl)propanoate to methyl 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoate with sodium hydroxide", "Conversion of methyl 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoate to 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoic acid with hydrochloric acid", "Conversion of 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoic acid to 2-(4-bromophenyl)-3-(3-phosphonomethoxyphenyl)propanoic acid with phosphorus oxychloride and dimethylformamide", "Deprotection of 2-(4-bromophenyl)-3-(3-phosphonomethoxyphenyl)propanoic acid with sodium hydroxide to yield EPITAXOL, 2/'-(P)'" ] } | |
Numéro CAS |
179798-21-1 |
Nom du produit |
EPITAXOL, 2/'-(P) |
Formule moléculaire |
C8H8N2O3S |
Poids moléculaire |
0 |
Synonymes |
EPITAXOL, 2/'-(P) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B1180775.png)
![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)

